molecular formula C22H38O3S B090964 4-Hexadecylbenzenesulfonic acid CAS No. 16722-32-0

4-Hexadecylbenzenesulfonic acid

Cat. No.: B090964
CAS No.: 16722-32-0
M. Wt: 382.6 g/mol
InChI Key: KJORMGGHDPSQSX-UHFFFAOYSA-N
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Description

4-Hexadecylbenzenesulfonic acid: is an organic compound with the molecular formula C22H38O3S . It is a derivative of benzenesulfonic acid where a hexadecyl group is attached to the para position of the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexadecylbenzenesulfonic acid can be synthesized through the sulfonation of hexadecylbenzene. The process involves the reaction of hexadecylbenzene with sulfur trioxide or fuming sulfuric acid. The reaction is typically carried out in a controlled environment to ensure the proper formation of the sulfonic acid group.

Industrial Production Methods: In industrial settings, the continuous sulfonation process is often employed. This involves the use of a continuous stirred-tank microreactor where hexadecylbenzene is reacted with sulfur trioxide in the presence of a solvent like 1,2-dichloroethane. The reaction conditions, such as temperature and molar ratios, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hexadecylbenzenesulfonic acid primarily undergoes sulfonation reactions. It can also participate in substitution reactions due to the presence of the sulfonic acid group.

Common Reagents and Conditions:

    Sulfonation: Sulfur trioxide or fuming sulfuric acid is used as the sulfonating agent.

    Substitution: Various nucleophiles can be used to substitute the sulfonic acid group under appropriate conditions.

Major Products:

    Sulfonation: The primary product is this compound itself.

    Substitution: Depending on the nucleophile used, different substituted benzenesulfonic acids can be formed.

Scientific Research Applications

4-Hexadecylbenzenesulfonic acid has several applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of 4-Hexadecylbenzenesulfonic acid is through its surfactant properties. The long hydrophobic hexadecyl chain interacts with non-polar substances, while the hydrophilic sulfonic acid group interacts with polar substances. This dual interaction allows it to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

    Benzenesulfonic acid: Lacks the long hydrophobic chain, making it less effective as a surfactant.

    Dodecylbenzenesulfonic acid: Similar structure but with a shorter dodecyl chain, resulting in different surfactant properties.

    Octylbenzenesulfonic acid: Even shorter chain, leading to further differences in surfactant behavior.

Uniqueness: 4-Hexadecylbenzenesulfonic acid is unique due to its long hexadecyl chain, which provides superior surfactant properties compared to its shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities .

Properties

IUPAC Name

4-hexadecylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(20-18-21)26(23,24)25/h17-20H,2-16H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJORMGGHDPSQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066111
Record name 4-Hexadecylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16722-32-0
Record name 4-Hexadecylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16722-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 4-hexadecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016722320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-hexadecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Hexadecylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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